molecular formula C19H29N3O5S B1234031 E-1010 free base CAS No. 312774-20-2

E-1010 free base

Cat. No.: B1234031
CAS No.: 312774-20-2
M. Wt: 411.5 g/mol
InChI Key: QYOLGBCSUXWEKY-ANTKKXPTSA-N
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Description

E-1010 free base is a synthetic organic compound known for its antibacterial properties. It belongs to the class of carbapenem antibiotics, which are resistant to hydrolysis by most clinically relevant beta-lactamases . The compound is characterized by its complex molecular structure, which includes a bicyclic ring system and multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-1010 free base involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic ring system, introduction of the hydroxyethyl group, and the attachment of the pyrrolidinyl groups. The reaction conditions typically involve the use of strong bases, protecting groups, and various organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the optimization of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is purified using techniques such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

E-1010 free base undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.

Major Products

Scientific Research Applications

E-1010 free base has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its antibacterial properties and its interaction with biological molecules.

    Medicine: Investigated for its potential use as an antibiotic to treat bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of E-1010 free base involves the inhibition of bacterial cell wall synthesis. The compound targets and binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding inhibits the synthesis of the cell wall, leading to cell lysis and death of the bacteria .

Comparison with Similar Compounds

E-1010 free base is unique among carbapenem antibiotics due to its resistance to hydrolysis by most beta-lactamases. Similar compounds include:

    Imipenem: Another carbapenem antibiotic with a similar mechanism of action but different resistance profile.

    Meropenem: Known for its broad-spectrum antibacterial activity and stability against beta-lactamases.

    Ertapenem: A carbapenem with a longer half-life, allowing for less frequent dosing.

This compound stands out due to its unique molecular structure and its high resistance to beta-lactamase hydrolysis, making it a valuable compound in the fight against antibiotic-resistant bacteria .

Properties

CAS No.

312774-20-2

Molecular Formula

C19H29N3O5S

Molecular Weight

411.5 g/mol

IUPAC Name

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H29N3O5S/c1-8-14-13(9(2)23)18(25)22(14)15(19(26)27)17(8)28-11-5-12(21-7-11)16(24)10-3-4-20-6-10/h8-14,16,20-21,23-24H,3-7H2,1-2H3,(H,26,27)/t8-,9-,10-,11+,12+,13-,14-,16-/m1/s1

InChI Key

QYOLGBCSUXWEKY-ANTKKXPTSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H]([C@@H]4CCNC4)O)C(=O)O)[C@@H](C)O

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(C4CCNC4)O)C(=O)O)C(C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(C4CCNC4)O)C(=O)O)C(C)O

312774-20-2

Synonyms

(+)-(4R,5S,6S)-6-(R)-1-hydroxyethyl)-3-((2S,4S)-2-((R)-1-hydroxy-1-((R)-pyrrolidin-3-yl)methyl)pyrrolidin-4-yl)thio-4-methyl-7-oxo-1-azabicyclo(3.2.0hept-2-ene-2-carboxylic acid monohydrochloride
E1010

Origin of Product

United States

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